

Technical Support Center: C-Reactive Protein (201-206) Acetate

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Compound of Interest

Compound Name: C-Reactive Protein (CRP) 201-206
acetate

Cat. No.: B14769743

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Welcome to the Technical Support Center for C-Reactive Protein (201-206) acetate. This guide is designed for researchers and drug development professionals experiencing solubility challenges or inconsistent assay results with this specific hexapeptide.

Unlike full-length pentameric CRP, the 201-206 fragment is a potent, specific physiological activator of interleukin-6 receptor (sIL-6R) shedding[1] and an inhibitor of neutrophil adhesion to endothelial cells via FcγRII (CD32)[2]. However, its unique physicochemical properties require precise handling to ensure experimental reproducibility.

Part 1: The Causality of Solubility Issues

To successfully dissolve CRP (201-206) acetate, you must first understand the molecular forces driving its behavior in solution. The peptide sequence is Lys-Pro-Gln-Leu-Trp-Pro (KPQLWP)[3].

While the N-terminal Lysine (K) provides a positive charge (making it a basic peptide), the C-terminal sequence (Leu-Trp-Pro) is highly hydrophobic. This amphipathic structure causes the peptide to behave like a surfactant. In physiological buffers with high ionic strength (like PBS),

the protective positive charge is masked, forcing the hydrophobic tails to self-associate and form insoluble micelles or gels.

Quantitative Data & Physicochemical Properties

Property	Value	Causality / Impact on Solubility
Sequence	Lys-Pro-Gln-Leu-Trp-Pro[4]	Amphipathic nature creates competing solubility requirements.
Molecular Weight	767.93 g/mol [5]	Small hexapeptide, but heavily dominated by hydrophobic mass.
Net Charge (pH 7.4)	+1	Driven by Lysine. Suggests acidic solvents will maximize electrostatic repulsion to aid dissolution.
Hydrophobic Core	Leu-Trp-Pro	Drives rapid aggregation in purely aqueous or high-salt buffers.
Extinction Coefficient	$\sim 5,500 \text{ M}^{-1} \text{ cm}^{-1}$ (at 280 nm)	Allows precise concentration validation via spectrophotometry due to the single Tryptophan (W) residue.

Part 2: Troubleshooting FAQs

Q1: Why does my CRP (201-206) acetate form a cloudy suspension or gel when I add it directly to PBS? A: PBS has a neutral pH (7.4) and high ionic strength. The high salt concentration induces a "salting-out" effect, neutralizing the basic charge of the N-terminal Lysine. This forces the highly hydrophobic C-terminal tail (Leu-Trp-Pro) into a hydrophobic collapse, forming insoluble aggregates. Never dissolve this peptide directly in assay buffers.

Q2: How do I choose the right primary solvent? A: Standard peptide solubility guidelines dictate starting with ultrapure water[6]. If water fails, the presence of the basic Lysine residue dictates

the use of a 10% to 30% acetic acid solution[6]. The acid protonates the peptide, maximizing electrostatic repulsion between molecules. If turbidity persists, a minimal volume of DMSO is required to solvate the hydrophobic core.

Q3: Will DMSO interfere with my neutrophil adhesion or sIL-6R shedding assays? A: When kept below 0.1% (v/v) in the final cell culture media, DMSO does not interfere with the peptide's ability to bind FcγRII (CD32) or induce proteolytic shedding of sIL-6R[1][2]. Always include a vehicle control (media + equivalent DMSO concentration) in your experimental design to rule out solvent-induced cytotoxicity.

Q4: My peptide is fully dissolved, but my functional assay shows no activity. What happened? A: The peptide may have degraded due to repeated freeze-thaw cycles, or the concentration is lower than calculated because of incomplete initial dissolution. Always use the self-validating protocol below (specifically the A280 measurement) to confirm the exact concentration of the dissolved fraction before proceeding to functional assays.

Part 3: Self-Validating Reconstitution Protocol

To guarantee scientific integrity and reproducibility, do not rely solely on visual inspection. This step-by-step methodology incorporates a spectrophotometric feedback loop to validate your stock solution.

Step 1: Pre-Centrifugation Lyophilized peptide powder often disperses onto the walls of the vial during transit. Centrifuge the vial at $10,000 \times g$ for 3 minutes to pellet the peptide at the bottom.

Step 2: Primary Solubilization Add Ultrapure Water to achieve a target concentration of 1-5 mg/mL. If the solution is cloudy, immediately transition to 10-30% Acetic Acid[6]. Vortex gently for 60 seconds. Causality: Acetic acid protonates the Lysine residue, increasing polarity and preventing hydrophobic self-association.

Step 3: Secondary Solubilization (If Required) If micro-particulates or turbidity remain, add DMSO dropwise (do not exceed 5% of the final intended stock volume)[6]. Sonicate the vial in a water bath at room temperature for 5 minutes. Causality: DMSO acts as a powerful hydrogen bond acceptor, disrupting the Leu-Trp-Pro hydrophobic core.

Step 4: Self-Validation (Concentration Check) Do not assume 100% recovery. Measure the absorbance of a small aliquot at 280 nm using a NanoDrop or standard spectrophotometer.

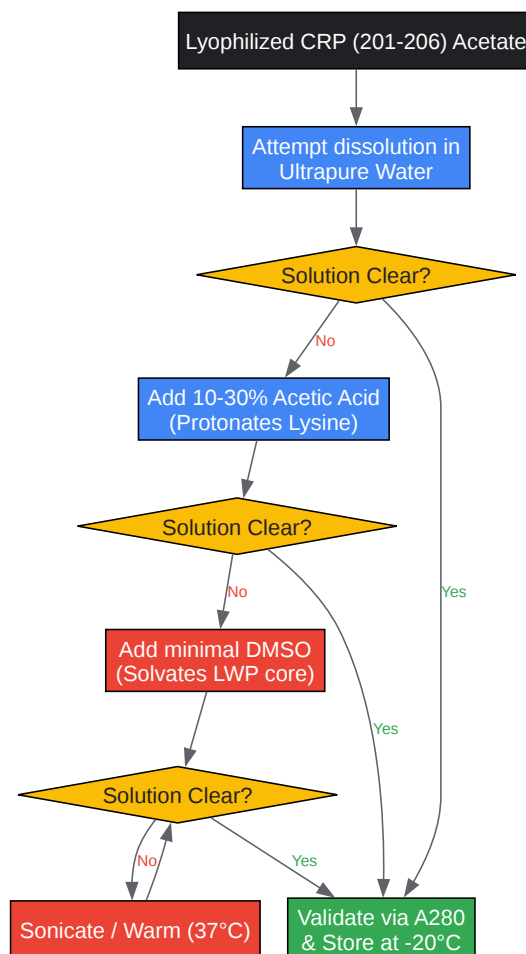
Calculate the exact molarity using the Beer-Lambert Law ($c=A/(\epsilon \times l)$), utilizing the Tryptophan extinction coefficient ($\epsilon_{280} \approx 5500 \text{ M}^{-1}\text{cm}^{-1}$).

Step 5: Aliquoting and Storage Once validated, dilute to your final stock concentration using your primary solvent. Aliquot into single-use low-bind microcentrifuge tubes and store at -20°C to -80°C . Thaw only once immediately before dilution into your final working assay buffer.

Part 4: Mechanistic Workflows & Diagrams

Workflow 1: Reconstitution Decision Tree

Follow this logical pathway to ensure complete solubilization without compromising peptide integrity.

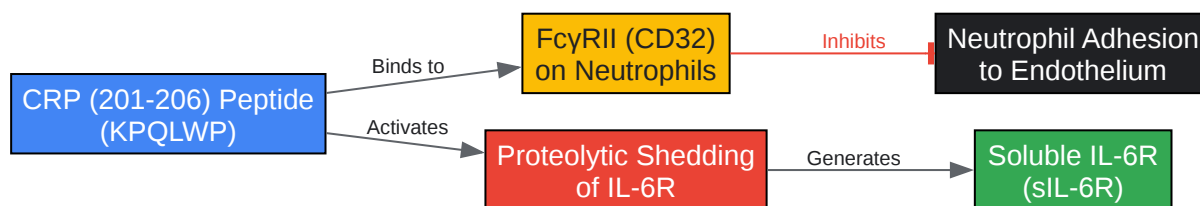


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Caption: Decision tree for reconstituting CRP (201-206) acetate based on hydrophobicity.

Workflow 2: Biological Mechanism of Action

Understanding the downstream targets of CRP (201-206) ensures proper assay design once the peptide is successfully dissolved.



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Caption: Mechanism of CRP (201-206) inhibiting neutrophil adhesion and inducing sIL-6R shedding.

References

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